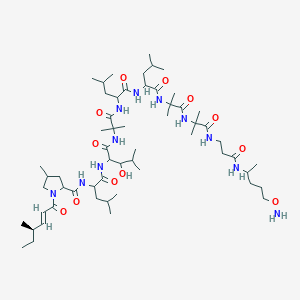
Leucinostatin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucinostatin H is a novel peptide antibiotic isolated from Paecilomyces lilacinus.
Aplicaciones Científicas De Investigación
Anticancer Applications
Leucinostatin H exhibits selective cytostatic activity against certain cancer cell lines, particularly those representing the luminal androgen receptor subtype of triple-negative breast cancer (TNBC). Research has shown that leucinostatins can inhibit mTORC1 signaling pathways, which are crucial for cell growth and proliferation in cancer cells. Notably, leucinostatin B was found to impede mitochondrial respiration by inhibiting ATP synthase, leading to reduced growth in leucinostatin-sensitive TNBC cell lines .
Case Study: Triple-Negative Breast Cancer
- Cell Lines Tested : MDA-MB-453 and SUM185PE
- Mechanism : Inhibition of mTORC1 signaling and mitochondrial respiration
- Results : Significant reduction in cell viability observed in sensitive lines .
Antimicrobial Properties
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. Its mechanism primarily involves the inhibition of ATP synthesis within mitochondria, which disrupts cellular energy production.
Antifungal Activity
- Pathogens Targeted : Cryptococcus neoformans, Phytophthora infestans
- Method : Agar diffusion assays
- Findings : Leucinostatins showed effective inhibition against drug-resistant strains .
Antiprotozoal Activity
Leucinostatin A has been identified as one of the most potent antiprotozoal compounds, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-activity relationship studies have highlighted modifications that enhance its efficacy while maintaining potency .
Agricultural Applications
In agricultural contexts, leucinostatins have been explored for their bio-control capabilities against plant pathogens. Research indicates that these compounds can inhibit the growth of notorious pathogens like Phytophthora infestans, which is responsible for significant crop losses worldwide.
Bio-Control Efficacy
- Target Pathogens : Phytophthora infestans, Phytophthora capsici
- Mechanism : Disruption of pathogen cellular functions through mitochondrial inhibition
- Results : Effective suppression of pathogen growth observed in bioassays .
Data Summary
| Application Area | Target Organisms/Cells | Key Findings |
|---|---|---|
| Cancer | MDA-MB-453, SUM185PE | Selective cytotoxicity via mTORC1 inhibition and mitochondrial repression |
| Antimicrobial | Cryptococcus neoformans | Effective against drug-resistant strains; inhibits ATP synthesis |
| Antiprotozoal | Trypanosoma brucei | High potency; structure-activity relationships elucidated |
| Agricultural Bio-Control | Phytophthora infestans | Significant inhibition observed; potential for crop protection |
Propiedades
Número CAS |
109539-58-4 |
|---|---|
Fórmula molecular |
C57H103N11O12 |
Peso molecular |
1134.5 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H103N11O12/c1-19-36(10)22-23-44(70)68-31-37(11)30-42(68)50(75)62-39(27-32(2)3)48(73)64-45(46(71)35(8)9)51(76)66-56(15,16)53(78)63-40(28-33(4)5)47(72)61-41(29-34(6)7)49(74)65-57(17,18)54(79)67-55(13,14)52(77)59-25-24-43(69)60-38(12)21-20-26-80-58/h22-23,32-42,45-46,71H,19-21,24-31,58H2,1-18H3,(H,59,77)(H,60,69)(H,61,72)(H,62,75)(H,63,78)(H,64,73)(H,65,74)(H,66,76)(H,67,79)/b23-22+/t36-,37?,38?,39?,40?,41?,42?,45?,46?/m1/s1 |
Clave InChI |
BAYBYMBPRYTYMY-JNSBAATBSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
SMILES isomérico |
CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
SMILES canónico |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Leucinostatin H; Leucinostatin-H; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















